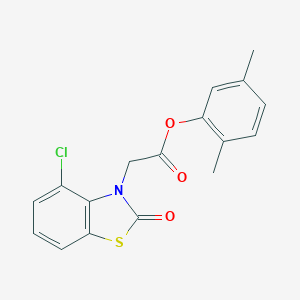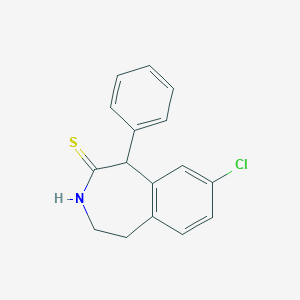![molecular formula C17H11ClFNOS2 B374342 (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B374342.png)
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring with chloro, fluoro, and methyl substituents, contributes to its distinct chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-methylphenylthiourea in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, methanol, and room temperature.
Substitution: Amines or thiols, solvents like dimethylformamide (DMF), and mild heating.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the benzyl derivative.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new materials with specific properties, such as antimicrobial coatings.
作用机制
The mechanism of action of (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell lysis and death. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth.
相似化合物的比较
Similar Compounds
- 5-(2-Chlorobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-(2-Fluorobenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-(2-Methylbenzylidene)-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The presence of both chloro and fluoro substituents in (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one imparts unique chemical properties, such as increased lipophilicity and enhanced biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C17H11ClFNOS2 |
|---|---|
分子量 |
363.9g/mol |
IUPAC 名称 |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11ClFNOS2/c1-10-5-2-3-8-14(10)20-16(21)15(23-17(20)22)9-11-12(18)6-4-7-13(11)19/h2-9H,1H3/b15-9- |
InChI 键 |
SIJXPZQXCPPFNF-DHDCSXOGSA-N |
手性 SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=S |
SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S |
规范 SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanol](/img/structure/B374260.png)
![4-(3-Bromopropylidene)-4,9-dihydrothieno[2,3-c][2]benzothiepine](/img/structure/B374264.png)
![5-acetyl-1,3-bisnitro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B374265.png)

![{5-[3-Methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B374268.png)
![2-[4-Amino-6-(butylamino)-1,3,5-triazin-2-yl]-4-chlorophenol](/img/structure/B374269.png)

![11-(Chloromethyl)dibenzo[b,f][1,4]thiazepine](/img/structure/B374272.png)
![5,11-dihydrodibenzo[b,e][1,4]thiazepine](/img/structure/B374274.png)
![N-(5-fluoro-2-{[4-(methylsulfanyl)phenyl]sulfanyl}benzyl)-N,N-dimethylamine](/img/structure/B374275.png)
![dibenzo[b,e][1,4]thiazepine-5(11H)-carbaldehyde](/img/structure/B374276.png)
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B374279.png)
![2-{(2-Hydroxyethyl)[2-(1-naphthylsulfanyl)benzyl]amino}ethanol](/img/structure/B374281.png)
![N-[2-[(2-bromophenyl)sulfanyl]-5-(methylsulfanyl)phenyl]acetamide](/img/structure/B374282.png)
